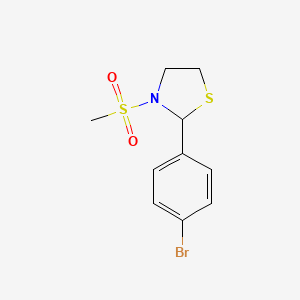
Dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate are esters of methacrylic acid. These compounds are part of the methacrylate family, which are widely used in various industrial applications due to their unique chemical properties. They are typically used as monomers in the production of polymers and copolymers, which are then utilized in coatings, adhesives, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds generally involves the esterification of methacrylic acid with the corresponding alcohols (dodecanol, hexadecanol, octadecanol, pentadecanol, tetradecanol, and tridecanol). The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
For example, the synthesis of dodecyl 2-methylprop-2-enoate can be achieved by reacting methacrylic acid with dodecanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of these methacrylate esters is often carried out in large-scale reactors with continuous removal of water to ensure high yields. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion. The final product is then purified by distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
These methacrylate esters primarily undergo polymerization reactions due to the presence of the vinyl group. They can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or UV light. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: Can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Major Products Formed
Polymerization: Results in the formation of polymethacrylates, which are used in coatings, adhesives, and other applications.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols.
Substitution: Can result in the formation of various substituted methacrylates.
Applications De Recherche Scientifique
These methacrylate esters have a wide range of applications in scientific research and industry:
Chemistry: Used as monomers in the synthesis of polymers and copolymers. They are also used in the study of polymerization mechanisms and kinetics.
Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.
Medicine: Employed in the formulation of medical adhesives and coatings for medical devices.
Industry: Used in the production of coatings, adhesives, and sealants. They are also used as additives in lubricants and as plasticizers in various materials.
Mécanisme D'action
The primary mechanism of action for these methacrylate esters is through polymerization. The vinyl group in the ester undergoes a free radical polymerization process, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and resistance to chemicals, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Isobutyl methacrylate
Comparison
Compared to other methacrylate esters, dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate have longer alkyl chains. This results in higher hydrophobicity and lower water solubility, which can be advantageous in applications requiring water resistance and durability. Additionally, the longer alkyl chains can provide enhanced flexibility and toughness to the resulting polymers.
These unique properties make them particularly suitable for applications in coatings, adhesives, and sealants where water resistance and mechanical strength are crucial.
Propriétés
Formule moléculaire |
C112H212O12 |
|---|---|
Poids moléculaire |
1750.9 g/mol |
Nom IUPAC |
dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C20H38O2.C19H36O2.C18H34O2.C17H32O2.C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-20H2,1,3H3;2,4-18H2,1,3H3;2,4-17H2,1,3H3;2,4-16H2,1,3H3;2,4-15H2,1,3H3;2,4-14H2,1,3H3 |
Clé InChI |
WKFVOIQYBLTOCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C |
Numéros CAS associés |
68459-84-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
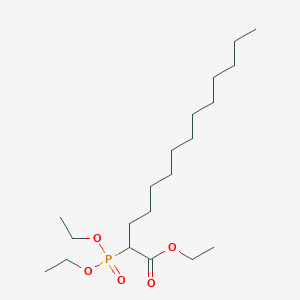
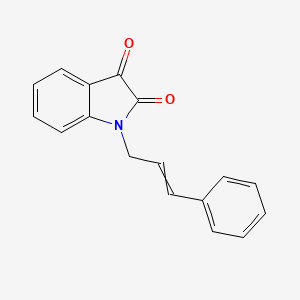
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
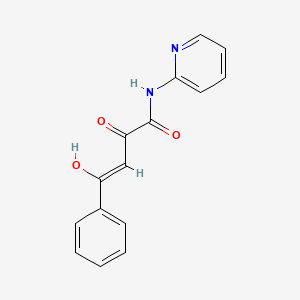

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
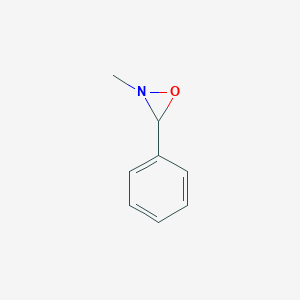
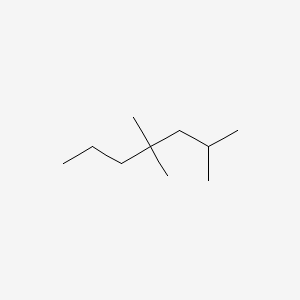
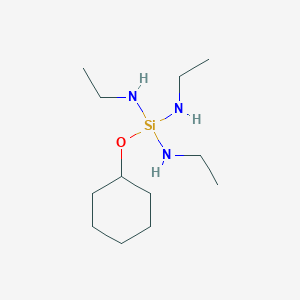
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
